1H-Benzimidazole-5-carboxylic acid, 2-(2-pyridinyl)-, ethyl ester
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Overview
Description
1H-Benzimidazole-5-carboxylic acid, 2-(2-pyridinyl)-, ethyl ester is a heterocyclic compound that combines the benzimidazole and pyridine moieties.
Preparation Methods
The synthesis of 1H-Benzimidazole-5-carboxylic acid, 2-(2-pyridinyl)-, ethyl ester typically involves the condensation of 2-aminobenzimidazole with pyridine-2-carboxylic acid under acidic conditions. The reaction is followed by esterification with ethanol in the presence of a suitable catalyst such as sulfuric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1H-Benzimidazole-5-carboxylic acid, 2-(2-pyridinyl)-, ethyl ester undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted benzimidazole and pyridine derivatives .
Scientific Research Applications
1H-Benzimidazole-5-carboxylic acid, 2-(2-pyridinyl)-, ethyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-5-carboxylic acid, 2-(2-pyridinyl)-, ethyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways . In cancer research, it has been shown to interfere with cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 1H-Benzimidazole-5-carboxylic acid, 2-(2-pyridinyl)-, ethyl ester include:
- 2-mercaptobenzimidazole
- 2-hydroxy-benzimidazole
- 2-hydroxy-5-nitro-benzimidazole
- ethyl 2-(benzimidazolyl-2-thio) acetate
Compared to these compounds, this compound is unique due to the presence of both benzimidazole and pyridine rings, which confer distinct chemical and biological properties . This dual functionality enhances its versatility and effectiveness in various applications .
Properties
IUPAC Name |
ethyl 2-pyridin-2-yl-3H-benzimidazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-2-20-15(19)10-6-7-11-13(9-10)18-14(17-11)12-5-3-4-8-16-12/h3-9H,2H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGFTGVFCNHPEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40511660 |
Source
|
Record name | Ethyl 2-(pyridin-2-yl)-1H-benzimidazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40511660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63053-16-7 |
Source
|
Record name | Ethyl 2-(2-pyridinyl)-1H-benzimidazole-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63053-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(pyridin-2-yl)-1H-benzimidazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40511660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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